(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID: is an organic compound with the molecular formula C5H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rh2(S-PTAD)4, followed by desilylation of the resulting silyl cyclopropane carboxylates . Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 4-(Trifluoromethyl)cyclohexanecarboxylic acid
These compounds share structural similarities but differ in the size and configuration of the cycloalkane ring.
Properties
Molecular Formula |
C5H5F3O2 |
---|---|
Molecular Weight |
154.09 g/mol |
IUPAC Name |
(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3+/m1/s1 |
InChI Key |
GSNLYQDUCHEFFQ-GBXIJSLDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C(F)(F)F)C(=O)O |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)O |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.